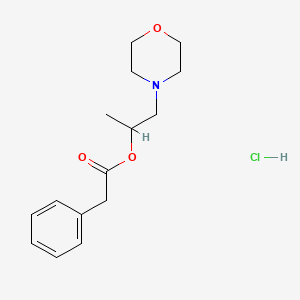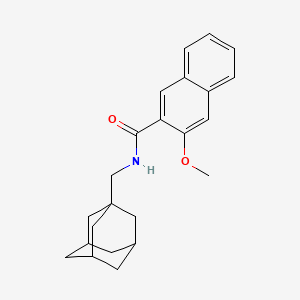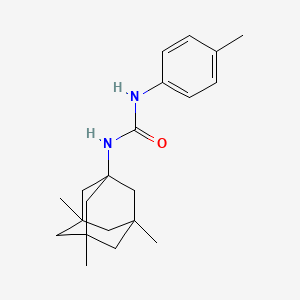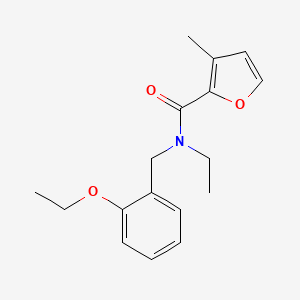
1-methyl-2-(4-morpholinyl)ethyl phenylacetate hydrochloride
描述
1-methyl-2-(4-morpholinyl)ethyl phenylacetate hydrochloride, also known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It has been widely used in scientific research as a tool to study the role of mGluR5 in various physiological and pathological processes.
作用机制
1-methyl-2-(4-morpholinyl)ethyl phenylacetate hydrochloride acts as a selective antagonist of mGluR5, which is a G protein-coupled receptor that is widely expressed in the central nervous system. It modulates the release of glutamate, the primary excitatory neurotransmitter in the brain, and plays a key role in synaptic plasticity and learning and memory.
Biochemical and Physiological Effects:
1-methyl-2-(4-morpholinyl)ethyl phenylacetate hydrochloride has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the release of glutamate, increase the expression of brain-derived neurotrophic factor (BDNF), and modulate the activity of various ion channels and receptors.
实验室实验的优点和局限性
1-methyl-2-(4-morpholinyl)ethyl phenylacetate hydrochloride has several advantages for laboratory experiments. It is highly selective for mGluR5 and does not significantly affect other glutamate receptors. It has also been shown to have good bioavailability and pharmacokinetic properties. However, it is important to note that 1-methyl-2-(4-morpholinyl)ethyl phenylacetate hydrochloride has some limitations, including its potential for off-target effects and the need for careful dosing and administration.
未来方向
There are several future directions for research on 1-methyl-2-(4-morpholinyl)ethyl phenylacetate hydrochloride. One area of interest is its potential for the treatment of various neurological and psychiatric disorders, including anxiety, depression, addiction, and cognitive impairment. Another area of interest is its role in synaptic plasticity and learning and memory. Further research is also needed to better understand the pharmacokinetic properties and potential side effects of 1-methyl-2-(4-morpholinyl)ethyl phenylacetate hydrochloride.
科学研究应用
1-methyl-2-(4-morpholinyl)ethyl phenylacetate hydrochloride has been extensively used in scientific research to study the role of mGluR5 in various physiological and pathological processes. It has been shown to have therapeutic potential in a number of neurological and psychiatric disorders, including anxiety, depression, addiction, and cognitive impairment.
属性
IUPAC Name |
1-morpholin-4-ylpropan-2-yl 2-phenylacetate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3.ClH/c1-13(12-16-7-9-18-10-8-16)19-15(17)11-14-5-3-2-4-6-14;/h2-6,13H,7-12H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAVDDBMKSLNIOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCOCC1)OC(=O)CC2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
33.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24808623 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-Methyl-2-(4-morpholinyl)ethyl phenylacetate hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-(2-quinolinyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4018248.png)

![N-[2-(cyclohexylthio)ethyl]-2-methylbenzamide](/img/structure/B4018262.png)
![N-cyclohexyl-2-{[4-(4-morpholinylmethyl)benzoyl]amino}benzamide](/img/structure/B4018264.png)

![1-[(4-methylphenyl)sulfonyl]-5-phenyl-3-(2-thienyl)-4,5-dihydro-1H-pyrazole](/img/structure/B4018269.png)
![methyl (2,4-dioxo-5-{[2-(2-propyn-1-yloxy)-1-naphthyl]methylene}-1,3-thiazolidin-3-yl)acetate](/img/structure/B4018273.png)
![4-(2-furylmethyl)-8,10-dimethyl-3,4-dihydro-1H-pyrido[3',2':4,5]thieno[3,2-e][1,4]diazepine-2,5-dione](/img/structure/B4018274.png)

![5-bromo-3-hydroxy-3-[2-(8-methoxy-2-oxo-2H-chromen-3-yl)-2-oxoethyl]-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B4018292.png)
![methyl 2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoate](/img/structure/B4018323.png)
![N-ethyl-6-[(6-isopropoxy-3-pyridazinyl)oxy]-N'-isopropyl-1,3,5-triazine-2,4-diamine](/img/structure/B4018331.png)
![1-[4-fluoro-2-nitro-5-(1-pyrrolidinyl)phenyl]piperidine](/img/structure/B4018332.png)
